



# **Application Notes: MCC950 in Neuroinflammation Research**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | OMDM169  |           |
| Cat. No.:            | B1677284 | Get Quote |

Product Name: MCC950 (Substituted for OMDM169) Target: NLRP3 Inflammasome CAS

Number: 256373-96-3 Molecular Formula: C20H24N2O5S

Note to the Reader: Initial searches for "OMDM169" did not yield any publicly available scientific information. Therefore, these application notes have been created using MCC950, a well-characterized, potent, and specific small-molecule inhibitor of the NLRP3 inflammasome, as a representative compound for neuroinflammation research. MCC950 is extensively documented and serves as an excellent tool for investigating the role of the NLRP3 pathway in neurological diseases.

### **Description**

MCC950 is a diarylsulfonylurea-containing compound that potently and specifically inhibits the NLRP3 inflammasome.[1] Its mechanism of action involves directly binding to the Walker B motif within the NACHT domain of the NLRP3 protein.[2][3] This interaction is thought to lock NLRP3 in an inactive conformation, preventing ATP hydrolysis, which is a critical step for its oligomerization and the subsequent assembly of the inflammasome complex.[2][4] MCC950 specifically blocks both canonical and non-canonical NLRP3 activation and does not inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1, making it a highly selective tool for research.[3][5]

Aberrant activation of the NLRP3 inflammasome in microglia—the resident immune cells of the central nervous system (CNS)—is a key pathogenic driver in a host of neurodegenerative and neurological disorders, including Alzheimer's disease, traumatic brain injury, and multiple



sclerosis.[5][6] By preventing the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1 $\beta$  and IL-18, MCC950 serves as a powerful agent to dissect the role of NLRP3-mediated neuroinflammation.[7][8]

### Mechanism of Action: NLRP3 Inflammasome Inhibition

The activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) or endogenous cytokines, leads to the upregulation of NLRP3 and pro-IL-1 $\beta$  via the NF-  $\kappa$ B pathway.[2] The second "activation" signal can be triggered by a wide array of stimuli, including ATP, crystalline substances, or potassium (K+) efflux, leading to the assembly of the NLRP3 inflammasome complex (NLRP3, ASC, and pro-caspase-1).[3] This assembly activates caspase-1, which then cleaves pro-IL-1 $\beta$  and pro-IL-18 into their active, secreted forms, and can also induce a form of inflammatory cell death known as pyroptosis via Gasdermin D (GSDMD) cleavage.[2]

MCC950 acts on the second step, preventing the activation and oligomerization of the NLRP3 protein itself, thereby halting the entire downstream inflammatory cascade.







Click to download full resolution via product page

**Caption:** Mechanism of MCC950 in blocking the NLRP3 inflammasome pathway.





**Quantitative Data Summary** 

Table 1: In Vitro Efficacy of MCC950

| Cell Type                                      | Species | Stimulus                           | Measured<br>Parameter                | IC50                  | Reference |
|------------------------------------------------|---------|------------------------------------|--------------------------------------|-----------------------|-----------|
| Bone Marrow- Derived Macrophages (BMDMs)       | Mouse   | LPS + ATP                          | IL-1β<br>Release                     | 7.5 nM                | [9]       |
| Monocyte-<br>Derived<br>Macrophages<br>(HMDMs) | Human   | LPS + ATP                          | IL-1β<br>Release                     | 8.1 nM                | [9]       |
| HMC3 Microglial Cells (PR50- expressing)       | Human   | -                                  | IL-1β<br>Release                     | ~25-50 nM             | [10]      |
| Primary<br>Microglia                           | Mouse   | CuCl <sub>2</sub> (10<br>μM) + LPS | IL-1β<br>Release                     | Effective at          | [11]      |
| Primary<br>Spinal Cord<br>Neurons              | Mouse   | OGD or LPS                         | NLRP3<br>Inflammasom<br>e Activation | Effective at<br>50 μM | [12]      |

Table 2: In Vivo Efficacy and Dosing of MCC950 in Neuroinflammation Models



| Animal Model | Disease Model                                     | Dose & Route   | Key Findings                                                                                                    | Reference |
|--------------|---------------------------------------------------|----------------|-----------------------------------------------------------------------------------------------------------------|-----------|
| Rat          | Repeated Low-<br>Level Blast<br>Exposure          | Not specified  | Suppressed microglial activation, reduced NLRP3 & IL-1β, improved memory.                                       | [7]       |
| Rat          | Cerebral Small<br>Vessel Disease<br>(SHR)         | 10 mg/kg, i.p. | Inhibited inflammasome activation, reduced GSDMD, IL-1β, IL-18, and gliosis; improved cognitive function.       | [13]      |
| Mouse        | Stress-Induced Depression (CUMS)                  | Not specified  | Reversed depressive-like behaviors, decreased microglia number, and inhibited NLRP3/Caspase -1/IL-1β signaling. | [8]       |
| Mouse        | Isoflurane-<br>Induced<br>Cognitive<br>Impairment | 10 mg/kg, i.p. | Suppressed IL-<br>1β and IL-18<br>release in the<br>hippocampus.                                                | [14]      |
| Rat          | Alzheimer's<br>Disease (STZ-<br>induced)          | 50 mg/kg, i.p. | Suppressed cognitive impairment, reduced                                                                        | [15]      |



|       |                                          |                | neuroinflammatio<br>n and autophagy.                                                                           |      |
|-------|------------------------------------------|----------------|----------------------------------------------------------------------------------------------------------------|------|
| Mouse | Cocaine-Induced<br>Neuroinflammati<br>on | 50 mg/kg, i.p. | Mitigated upregulation of IL-1β and CD11b in striatum and cortex.                                              | [16] |
| Mouse | Spinal Cord<br>Injury                    | Not specified  | Improved functional recovery, blocked inflammasome assembly, reduced TNF- $\alpha$ , IL-1 $\beta$ , and IL-18. | [12] |

Note: i.p. = intraperitoneal; SHR = Spontaneously Hypertensive Rat; CUMS = Chronic Unpredictable Mild Stress; STZ = Streptozotocin.

## **Experimental Protocols**

# Protocol 1: In Vitro Inhibition of NLRP3 Inflammasome in Microglia

This protocol describes the induction of NLRP3 inflammasome activation in primary microglia or microglial cell lines (e.g., BV-2) and its inhibition by MCC950.

#### 1. Materials:

- Primary microglia or BV-2 cells
- Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)
- Lipopolysaccharide (LPS), E. coli O111:B4 (Priming agent)
- Adenosine triphosphate (ATP) (Activating agent)



- MCC950 (dissolved in DMSO)
- DMSO (Vehicle control)
- Phosphate-Buffered Saline (PBS)
- ELISA kits for IL-1β
- Reagents for Western Blotting (lysis buffer, antibodies for Caspase-1 p20, IL-1β p17, NLRP3)
- 2. Experimental Workflow:

Caption: Workflow for in vitro testing of MCC950 on microglial cells.

- 3. Detailed Steps:
- Cell Seeding: Plate primary microglia or BV-2 cells in 24-well plates at a density of 2.5 x 10<sup>5</sup> cells/well and culture for 24 hours.
- MCC950 Pre-treatment: Prepare serial dilutions of MCC950 (e.g., 1 nM to 1000 nM) in culture medium. Remove the old medium from cells and add the MCC950-containing medium or vehicle (DMSO) control. Incubate for 1 hour.
- Priming (Signal 1): Add LPS directly to the wells to a final concentration of 200 ng/mL.
   Incubate for 4 hours at 37°C.[11]
- Activation (Signal 2): Add ATP to a final concentration of 5 mM. Incubate for 45 minutes at 37°C.
- Sample Collection:
  - Supernatant: Carefully collect the culture supernatant, centrifuge to remove cell debris, and store at -80°C for cytokine analysis.
  - Cell Lysate: Wash the cells with cold PBS, then add lysis buffer for protein extraction for Western blot analysis.



- Analysis:
  - Measure the concentration of mature IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
  - Perform Western blotting on cell lysates to detect cleaved (active) caspase-1 (p20 subunit)
     and cleaved IL-1β (p17 subunit).

## Protocol 2: In Vivo Administration in a Mouse Model of Neuroinflammation

This protocol provides a general framework for administering MCC950 in a mouse model of Alzheimer's Disease (AD), based on the streptozotocin (STZ)-induced model.[15]

- 1. Materials:
- C57BL/6 mice (or other appropriate strain)
- Streptozotocin (STZ)
- Artificial cerebrospinal fluid (aCSF)
- MCC950
- Vehicle solution (e.g., PBS or saline)
- Stereotaxic apparatus for intracerebroventricular (ICV) injection
- Behavioral testing equipment (e.g., Morris water maze, Y-maze)
- Materials for tissue processing (perfusion, homogenization, histology)
- 2. Experimental Workflow:





Click to download full resolution via product page

**Caption:** Workflow for in vivo testing of MCC950 in a neuroinflammation model.

#### 3. Detailed Steps:

- Animal Groups: Randomly assign animals to experimental groups: (1) Sham + Vehicle, (2)
   Sham + MCC950, (3) STZ + Vehicle, (4) STZ + MCC950.
- Disease Induction: Anesthetize the mice and place them in a stereotaxic frame. Administer a single intracerebroventricular (ICV) injection of STZ (e.g., 3 mg/kg) to induce AD-like pathology. The sham group receives an equivalent volume of aCSF.[15]



- Drug Administration: One hour after STZ infusion, begin intraperitoneal (i.p.) injections of MCC950 (e.g., 50 mg/kg body weight) or vehicle. Continue administration daily for the duration of the study (e.g., 3-4 weeks).[15]
- Behavioral Assessment: During the final week of treatment, perform behavioral tests to assess cognitive functions, such as the Morris water maze for spatial learning and memory or the Y-maze for working memory.
- Tissue Collection and Analysis: At the end of the study, anesthetize the animals and perfuse them with saline followed by 4% paraformaldehyde (for histology) or collect fresh brain tissue (for biochemical analysis).
  - Biochemistry: Homogenize brain regions (e.g., hippocampus, cortex) to measure levels of IL-1β, IL-18, and TNF-α by ELISA or to perform Western blotting for NLRP3, ASC, and Caspase-1.
  - Histology: Prepare brain sections for immunohistochemistry (IHC) to analyze microglial activation (e.g., using Iba1 antibody) and NLRP3 expression.

## **Safety and Other Considerations**

- Toxicity: While MCC950 has shown a good safety profile in numerous preclinical models, a
  Phase II clinical trial for rheumatoid arthritis was reportedly halted due to observations of
  elevated serum liver enzymes, indicating potential liver toxicity in humans.[2][17]
  Researchers should monitor for signs of toxicity in long-term animal studies.
- Off-Target Effects: Recent proteome-wide studies have identified Carbonic Anhydrase 2
   (CA2) as a potential off-target of MCC950.[6] While MCC950 is highly selective for NLRP3
   over other inflammasomes, this finding should be considered when interpreting results,
   especially in biological systems where carbonic anhydrase activity is critical.
- Solubility: MCC950 is soluble in DMSO. For in vivo use, it may require formulation in vehicles such as PBS, saline, or solutions containing solubilizing agents like Tween 80 or PEG. Solubility and vehicle stability should be confirmed prior to use.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Therapeutic potential of MCC950, a specific inhibitor of NLRP3 inflammasome PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibitors of the NLRP3 Inflammasome PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MCC950 Attenuates Microglial NLRP3-Mediated Chronic Neuroinflammation and Memory Impairment in a Rat Model of Repeated Low-Level Blast Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Microglial NLRP3 with MCC950 Attenuates Microglial Morphology and NLRP3/Caspase-1/IL-1β Signaling In Stress-induced Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury [frontiersin.org]
- 13. MCC950 suppresses NLRP3-dependent neuroinflammation and ameliorates cognitive decline in a rat model of cerebral small vessel disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice [frontiersin.org]



- 15. MCC950 reduces autophagy and improves cognitive function by inhibiting NLRP3dependent neuroinflammation in a rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NLRP3 inflammasome blockade reduces cocaine-induced microglial activation and neuroinflammation PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: MCC950 in Neuroinflammation Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677284#application-of-omdm169-in-neuroinflammation-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com